3-(6-Chloropyridin-3-yl)propanoic acid

描述

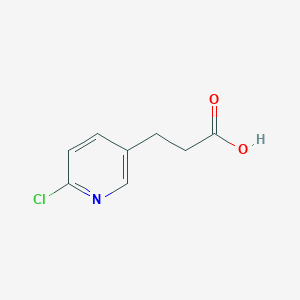

Structure

3D Structure

属性

IUPAC Name |

3-(6-chloropyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMSQJZCCYCXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555438 | |

| Record name | 3-(6-Chloropyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-23-1 | |

| Record name | 3-(6-Chloropyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-chloropyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 6 Chloropyridin 3 Yl Propanoic Acid

Established Synthetic Pathways for the Core Structure

The synthesis of the 3-(6-chloropyridin-3-yl)propanoic acid core structure can be achieved through several reliable routes, including conventional multi-step sequences and transformations from readily available pyridine (B92270) precursors.

Conventional Organic Synthesis Routes

A prevalent and efficient method for constructing the carbon skeleton of this compound involves a two-step sequence beginning with a palladium-catalyzed cross-coupling reaction, followed by catalytic hydrogenation.

The initial step typically employs the Heck reaction, which couples a halo-pyridine with an acrylate (B77674) ester. organic-chemistry.orglibretexts.org For instance, 5-bromo-2-chloropyridine (B1630664) can be reacted with an acrylate ester, such as ethyl acrylate or n-butyl acrylate, in the presence of a palladium catalyst (e.g., palladium(II) acetate (B1210297) or Pd(dba)2), a phosphine (B1218219) ligand, and a base (e.g., triethylamine (B128534) or cesium carbonate). organic-chemistry.orgorganic-chemistry.org This reaction forms the unsaturated intermediate, ethyl 3-(6-chloropyridin-3-yl)acrylate. bldpharm.comcapotchem.cn

The subsequent step involves the reduction of the carbon-carbon double bond of the acrylate intermediate. This is commonly achieved through catalytic hydrogenation. tcichemicals.com The unsaturated ester is treated with hydrogen gas (H₂) over a heterogeneous catalyst, most frequently palladium on carbon (Pd/C), to yield the saturated propanoate ester, ethyl 3-(6-chloropyridin-3-yl)propanoate.

The final step is the hydrolysis of the ester to the desired carboxylic acid. This is a standard saponification reaction, where the ethyl ester is treated with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and yield this compound.

| Step | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|

| 1. Heck Reaction | 5-Bromo-2-chloropyridine, Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl 3-(6-chloropyridin-3-yl)acrylate |

| 2. Hydrogenation | Ethyl 3-(6-chloropyridin-3-yl)acrylate | H₂, Pd/C | Ethyl 3-(6-chloropyridin-3-yl)propanoate |

| 3. Hydrolysis | Ethyl 3-(6-chloropyridin-3-yl)propanoate | 1. NaOH(aq), 2. HCl(aq) | This compound |

Preparation from Precursor Molecules (e.g., Pyridine Carboxaldehydes)

An alternative pathway to the target molecule starts from 6-chloropyridine-3-carboxaldehyde (6-chloronicotinaldehyde). This route builds the propanoic acid side chain from the aldehyde functional group. A common method is the Knoevenagel condensation.

In this approach, 6-chloropyridine-3-carboxaldehyde is reacted with malonic acid in the presence of a base catalyst, such as pyridine or piperidine. This condensation reaction directly forms the α,β-unsaturated carboxylic acid, 3-(6-chloropyridin-3-yl)acrylic acid.

Similar to the conventional route, the subsequent step is the catalytic hydrogenation of the carbon-carbon double bond. The unsaturated acid is reduced using hydrogen gas and a palladium catalyst to afford the final product, this compound.

Enantioselective Synthesis Approaches

The synthesis of enantiomerically enriched this compound is of significant interest. The most direct strategy for achieving this is through the asymmetric hydrogenation of the prochiral intermediate, 3-(6-chloropyridin-3-yl)acrylic acid.

This transformation employs homogeneous catalysts composed of a transition metal, typically rhodium or ruthenium, complexed with a chiral phosphine ligand. tcichemicals.comacs.org Seminal ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and other chiral bisphosphines have proven effective in the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. acs.orgrsc.orgacs.org

The reaction involves dissolving the unsaturated acrylic acid precursor in a suitable solvent and treating it with hydrogen gas under pressure in the presence of a catalytic amount of the chiral metal complex. The stereochemical outcome of the reaction is dictated by the chirality of the ligand, allowing for the selective formation of either the (R)- or (S)-enantiomer of the final product with high enantiomeric excess (ee).

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, primarily through esterification and amidation reactions.

Esterification Reactions and Ester Analogs

Ester derivatives of this compound are readily synthesized through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol, propanol) under acidic conditions (e.g., sulfuric acid or hydrochloric acid) with heating.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the acyl chloride, which rapidly reacts with an alcohol to form the corresponding ester. Another method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol.

| Ester Name | Alcohol Reagent | Chemical Formula |

|---|---|---|

| Methyl 3-(6-chloropyridin-3-yl)propanoate | Methanol | C₉H₁₀ClNO₂ |

| Ethyl 3-(6-chloropyridin-3-yl)propanoate | Ethanol | C₁₀H₁₂ClNO₂ |

| Propyl 3-(6-chloropyridin-3-yl)propanoate | Propan-1-ol | C₁₁H₁₄ClNO₂ |

| Isopropyl 3-(6-chloropyridin-3-yl)propanoate | Propan-2-ol | C₁₁H₁₄ClNO₂ |

Amidation Reactions and Amide Derivatives

The synthesis of amide derivatives from this compound is a key transformation for creating diverse molecular structures. This is typically accomplished by reacting the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols, the carboxylic acid must first be activated.

Modern peptide coupling reagents are widely used for this purpose. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBT) or 4-dimethylaminopyridine (B28879) (DMAP) efficiently promote amide bond formation under mild conditions. ajchem-a.commdpi.com The process involves the in-situ formation of an activated ester intermediate, which is then readily attacked by the amine to yield the desired amide and water-soluble byproducts.

This methodology allows for the synthesis of a vast array of amides by varying the amine component used in the reaction.

| Amide Name | Amine Reagent | Chemical Formula |

|---|---|---|

| 3-(6-Chloropyridin-3-yl)propanamide | Ammonia | C₈H₉ClN₂O |

| 3-(6-Chloropyridin-3-yl)-N-methylpropanamide | Methylamine | C₉H₁₁ClN₂O |

| 3-(6-Chloropyridin-3-yl)-N-phenylpropanamide | Aniline | C₁₄H₁₃ClN₂O |

| 1-(3-(6-Chloropyridin-3-yl)propanoyl)piperidine | Piperidine | C₁₃H₁₇ClN₂O |

Formation of Hydrazones and Other Nitrogen-Containing Derivatives

The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of various nitrogen-containing derivatives, most notably hydrazones. The formation of these compounds typically proceeds through a two-step sequence.

First, the carboxylic acid is converted into a more reactive intermediate, such as an ester or an acid chloride. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) in a nucleophilic acyl substitution reaction to yield the corresponding hydrazide, 3-(6-chloropyridin-3-yl)propanehydrazide. nih.gov

In the second step, this hydrazide is subjected to a condensation reaction with a variety of aldehydes or ketones. nih.gov This reaction, usually catalyzed by a small amount of acid, results in the formation of a hydrazone, characterized by the R₂C=N-NH-C(=O)R' functional group. mdpi.commdpi.com This method allows for the introduction of a wide range of substituents, depending on the carbonyl compound used.

The general synthetic pathway is outlined below:

Hydrazide Formation: this compound is reacted with hydrazine hydrate, often after conversion to an ester, to form 3-(6-chloropyridin-3-yl)propanehydrazide. nih.gov

Hydrazone Synthesis: The resulting hydrazide is condensed with an aldehyde or ketone to yield the final hydrazone derivative. nih.gov

This straightforward synthetic route provides access to a large library of hydrazone derivatives, which are valuable intermediates in the synthesis of other heterocyclic systems and are studied for various applications in medicinal chemistry. mdpi.com

Modifications of the Pyridine Ring

The 6-chloropyridine core of the molecule offers opportunities for further functionalization through reactions involving either substitution at the carbon atoms of the ring or transformation at the pyridine nitrogen.

Substitution Reactions on the Pyridine Core

The chlorine atom at the 6-position of the pyridine ring renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. uoanbar.edu.iq The chlorine atom can be displaced by a variety of nucleophiles, providing a key method for diversifying the scaffold.

Common nucleophiles used in these reactions include:

Amines (primary and secondary)

Alkoxides

Thiolates

These reactions are often facilitated by heat or the use of a catalyst, such as a Lewis acid, which can activate the pyridine ring towards nucleophilic attack. researchgate.net For instance, reacting the compound with various amines, such as benzylamine (B48309) or pyridin-2-ylmethanamine, can lead to the formation of the corresponding 6-amino-substituted pyridine derivatives. nih.gov The efficiency of these substitutions allows for the introduction of diverse functional groups at this position. While electrophilic aromatic substitution on the pyridine ring is also possible, it is generally more difficult due to the ring's electron-deficient nature and typically requires harsh reaction conditions. youtube.compearson.com

Reduction or Oxidation of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring can undergo both oxidation and reduction, leading to significant changes in the molecule's electronic and chemical properties.

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid. arkat-usa.orgwikipedia.org The formation of the N-oxide alters the reactivity of the pyridine ring, making it more susceptible to certain types of substitution reactions and can be a strategic step in a multi-step synthesis. wikipedia.org

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, where the propanoic acid chain is utilized to construct a new ring fused to or substituted on another heterocyclic core.

Pyrazole-based Heterocycles

Pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms, can be synthesized from precursors derived from the propanoic acid. nih.gov A common method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. nih.govmdpi.com

To achieve this, this compound would first be converted into a suitable 1,3-dicarbonyl equivalent. For example, a Claisen condensation of its corresponding ester with another ester could generate a β-keto ester. This intermediate can then be reacted with hydrazine or a substituted hydrazine, leading to cyclization and the formation of a pyrazole ring. chim.it This strategy effectively incorporates the original propanoic acid backbone into a new, stable aromatic heterocyclic system.

| Step | Reagents & Conditions | Intermediate/Product |

| 1 | Esterification (e.g., SOCl₂, MeOH) | Methyl 3-(6-chloropyridin-3-yl)propanoate |

| 2 | Claisen Condensation (e.g., NaOEt, Ethyl acetate) | β-keto ester derivative |

| 3 | Cyclocondensation (e.g., Hydrazine hydrate, heat) | Pyrazole-substituted derivative |

Triazole and Thiazole (B1198619) Derivatives

The scaffold can also be elaborated into other important five-membered heterocycles like triazoles and thiazoles.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from the hydrazide derivative of the parent acid. mdpi.com The 3-(6-chloropyridin-3-yl)propanehydrazide (prepared as described in section 2.2.3) can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, typically under basic conditions, leads to the formation of a 1,2,4-triazole-3-thione. nih.gov

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method for constructing a thiazole ring. nih.gov This involves the reaction of a thioamide with an α-haloketone. researchgate.net To apply this to the target molecule, the propanoic acid would first need to be converted to the corresponding thioamide, 3-(6-chloropyridin-3-yl)propanethioamide, for example by using Lawesson's reagent on the corresponding amide. This thioamide can then be reacted with an appropriate α-haloketone to yield the desired thiazole derivative. mdpi.com

| Heterocycle | Key Intermediate | General Reaction |

| 1,2,4-Triazole | 3-(6-chloropyridin-3-yl)propanehydrazide | Reaction with isothiocyanate, followed by cyclization. nih.govraco.cat |

| Thiazole | 3-(6-chloropyridin-3-yl)propanethioamide | Hantzsch synthesis with an α-haloketone. nih.govresearchgate.net |

Pyrrolo[3,4-c]pyridine Derivatives and Related Fused Systems

The synthesis of pyrrolo[3,4-c]pyridine derivatives, a class of nitrogen-containing bicyclic heterocycles, from this compound represents a sophisticated chemical transformation. While direct, documented pathways from this specific starting material are not extensively reported, plausible synthetic routes can be postulated based on established methodologies for constructing such fused systems. These approaches generally involve the creation of a pyrrolidone or pyrrole (B145914) ring fused to the pyridine core.

A hypothetical, yet chemically sound, approach to a pyrrolo[3,4-c]pyridin-1-one derivative could commence with the functionalization of the propanoic acid side chain of this compound. This would typically involve the introduction of a nitrogen-containing functional group at the α- or β-position of the side chain. For instance, the synthesis could proceed through the following conceptual steps:

Amidation: The carboxylic acid is first converted to an amide. This can be achieved by treating this compound with a suitable amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Introduction of a Second Functional Group: The resulting amide can then undergo further functionalization. For example, a carbonyl group could be introduced adjacent to the pyridine ring, potentially through a Claisen condensation or a similar reaction, to furnish a β-keto amide derivative.

Intramolecular Cyclization: The crucial ring-closing step to form the pyrrolo[3,4-c]pyridine core would then be an intramolecular condensation reaction. This is often acid- or base-catalyzed and results in the formation of the fused five-membered ring.

An alternative strategy could involve the initial conversion of the propanoic acid to a more reactive intermediate, such as an acid chloride or an ester, to facilitate subsequent transformations. The key challenge in these synthetic sequences is to achieve regioselective functionalization and cyclization to yield the desired pyrrolo[3,4-c]pyridine isomer.

The following table outlines a proposed reaction scheme for the synthesis of a hypothetical N-substituted 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound, Primary Amine (R-NH₂) | DCC, HOBt | N-alkyl-3-(6-chloropyridin-3-yl)propanamide |

| 2 | N-alkyl-3-(6-chloropyridin-3-yl)propanamide | Strong Base (e.g., LDA), Ester (e.g., Ethyl acetate) | N-alkyl-3-(6-chloropyridin-3-yl)-4-oxobutanamide |

| 3 | N-alkyl-3-(6-chloropyridin-3-yl)-4-oxobutanamide | Acid or Base catalyst | 6-Chloro-2-alkyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one |

This table presents a hypothetical synthetic route and is for illustrative purposes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of increasing importance, driven by the need for more sustainable and environmentally benign chemical processes. citedrive.com Traditional synthetic methods for pyridine derivatives often rely on the use of hazardous reagents, volatile organic solvents, and energy-intensive conditions. rasayanjournal.co.in In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize safer substances. rasayanjournal.co.inresearchgate.net

Several key green chemistry strategies can be applied to the synthesis of this compound and its precursors:

Use of Greener Solvents: Replacing conventional volatile organic solvents (VOCs) such as benzene, toluene, and chlorinated hydrocarbons with more environmentally friendly alternatives is a cornerstone of green chemistry. Water, supercritical fluids (like CO₂), and bio-based solvents are preferred choices. For instance, conducting reactions in aqueous media can significantly reduce the environmental impact of a synthetic process.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can enhance reaction efficiency, reduce waste, and allow for easier product separation and catalyst recycling. nih.gov For the synthesis of pyridine derivatives, various metal-based and organocatalysts have been explored to promote cyclization and functionalization reactions under milder conditions. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.govacs.org It often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.in The synthesis of pyridine derivatives has been shown to benefit from microwave-assisted protocols. acs.org

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov The development of MCRs for the synthesis of functionalized pyridines is an active area of research. nih.govacs.org

The following table provides a comparative overview of conventional versus green chemistry approaches for the synthesis of pyridine derivatives, which could be adapted for the production of this compound.

| Principle | Conventional Approach | Green Chemistry Approach |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, or solvent-free conditions rasayanjournal.co.in |

| Catalyst | Stoichiometric amounts of strong acids or bases | Recyclable heterogeneous catalysts, biocatalysts nih.gov |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasonic energy rasayanjournal.co.innih.gov |

| Atom Economy | Multi-step synthesis with protection/deprotection | One-pot multicomponent reactions nih.gov |

| Waste | Significant generation of by-products and solvent waste | Minimal waste generation, biodegradable by-products |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 3 6 Chloropyridin 3 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting pattern), and integration (ratio of protons). For 3-(6-Chloropyridin-3-yl)propanoic acid, one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the propanoic acid chain.

The aromatic region would display signals for the three protons on the chloropyridine ring. The proton at position 2 of the pyridine ring is expected to appear as a doublet, coupled to the proton at position 4. The proton at position 4 would likely be a doublet of doublets due to coupling with the protons at positions 2 and 5. The proton at position 5 would appear as a doublet, coupled to the proton at position 4.

The aliphatic region would contain two triplet signals corresponding to the two methylene (B1212753) (-CH2-) groups of the propanoic acid chain. The methylene group adjacent to the pyridine ring would be coupled to the methylene group adjacent to the carboxylic acid, and vice versa, resulting in triplet splitting patterns for both. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (pyridine) | 8.3 - 8.5 | d | ~2.5 |

| H-4 (pyridine) | 7.6 - 7.8 | dd | ~8.0, 2.5 |

| H-5 (pyridine) | 7.3 - 7.5 | d | ~8.0 |

| -CH2- (adjacent to pyridine) | 2.9 - 3.1 | t | ~7.5 |

| -CH2- (adjacent to COOH) | 2.6 - 2.8 | t | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, a total of 8 distinct carbon signals would be expected.

The pyridine ring would show five signals, with the carbon bearing the chlorine atom (C-6) and the carbon attached to the propanoic acid chain (C-3) having distinct chemical shifts from the other three CH carbons. The carboxylic acid carbonyl carbon would appear at a significantly downfield chemical shift. The two methylene carbons of the propanoic acid chain would have characteristic shifts in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (pyridine) | 148 - 152 |

| C-3 (pyridine) | 135 - 138 |

| C-4 (pyridine) | 138 - 142 |

| C-5 (pyridine) | 123 - 126 |

| C-6 (pyridine) | 150 - 154 |

| -CH2- (adjacent to pyridine) | 28 - 32 |

| -CH2- (adjacent to COOH) | 33 - 37 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are scalar coupled. For this compound, this would confirm the coupling between the adjacent protons on the pyridine ring (H-4 with H-2 and H-5) and between the two methylene groups of the propanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of the carbon signals for the CH groups.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C8H8ClNO2), the expected exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C8H9ClNO2⁺ | 186.0316 |

| [M+Na]⁺ | C8H8ClNNaO2⁺ | 208.0136 |

The presence of a chlorine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with the [M+2] peak having an intensity of approximately one-third of the [M] peak.

Fragmentation Pathway Analysis

Mass spectrometry provides critical information for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) for this compound (C₈H₈ClNO₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 185.6 g/mol , considering the most common isotopes (³⁵Cl).

The fragmentation of this molecule is expected to follow pathways characteristic of both carboxylic acids and chloropyridine moieties. libretexts.orgwikipedia.org For short-chain carboxylic acids, common fragmentation includes the loss of small neutral molecules. libretexts.org Key fragmentation pathways for this compound would likely involve:

α-cleavage: Scission of the bond between the carbonyl carbon and the adjacent methylene group (C₂-C₃ bond), leading to the loss of the carboxyl group (•COOH, 45 Da). This would generate a resonance-stabilized fragment.

Loss of Hydroxyl Radical: Cleavage of the C-OH bond, resulting in a fragment with [M-17]⁺. libretexts.org

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da), a common rearrangement for carboxylic acids.

Side-Chain Cleavage: Breakage of the bond between the pyridine ring and the propanoic acid side chain is a primary fragmentation route. This can lead to the formation of a stable chloropyridinylmethyl cation.

Loss of Chlorine: Fragmentation involving the elimination of a chlorine radical (•Cl, 35 Da) from the pyridine ring, a process observed in related halogenated aromatic compounds. nih.gov

Ring Cleavage: Fragmentation of the pyridine ring itself can occur, leading to smaller charged fragments.

A proposed fragmentation pathway is detailed in the table below, outlining the expected major fragments.

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Origin (Loss from Parent Ion or Intermediate) |

|---|---|---|

| [C₈H₈ClNO₂]⁺ (Molecular Ion) | 185 | Parent Molecule |

| [C₈H₇ClNO]⁺ | 168 | Loss of •OH (M-17) |

| [C₇H₈ClN]⁺ | 141 | Loss of •COOH (M-45) |

| [C₅H₄ClNCH₂]⁺ | 126 | Benzylic cleavage |

| [C₅H₄N-CH₂CH₂COOH]⁺ | 150 | Loss of •Cl (M-35) |

| [C₅H₄N]⁺ | 78 | Fragment of the pyridine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the carboxylic acid group, the substituted pyridine ring, and the carbon-chlorine bond. nih.govdocumentsdelivered.comresearchgate.netacs.org

The most prominent features would include a very broad O-H stretching vibration from the carboxylic acid's hydroxyl group, typically appearing in the 2500-3300 cm⁻¹ region. docbrown.info This broadness is a result of intermolecular hydrogen bonding. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1700 and 1725 cm⁻¹. docbrown.info

Vibrations associated with the chloropyridine ring will also be present. These include C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic chain will appear around 2850-3100 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Aliphatic/Aromatic (C-H) | Stretching | 2850 - 3100 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

| Pyridine Ring | In-plane bending | 1000 - 1100 | Medium |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, single-crystal X-ray diffraction remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation.

Based on studies of similar pyridine carboxylic acids and related structures, it is anticipated that the propanoic acid side chain would exhibit a degree of conformational flexibility. rsc.orgmdpi.com The orientation of the carboxylic acid group relative to the pyridine ring and the torsion angles along the C-C single bonds of the side chain would be key conformational parameters. The pyridine ring itself is expected to be planar.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid functional group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. acs.orgacs.orgnih.gov This is a very common and robust supramolecular synthon for carboxylic acids.

π-π Stacking: The electron-deficient chloropyridine rings could engage in offset face-to-face stacking interactions. researchgate.net

Halogen Bonding: The chlorine atom, as an electrophilic region (a σ-hole), could act as a halogen bond donor, interacting with a nucleophilic atom like the pyridine nitrogen or a carbonyl oxygen of a neighboring molecule. mdpi.com

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the C-H bonds of the pyridine ring or the alkyl chain as donors and the carbonyl oxygen or pyridine nitrogen as acceptors can also be expected to play a role in stabilizing the crystal lattice.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical formula. For this compound, with the molecular formula C₈H₈ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen. davidson.eduresearchgate.net Experimental results from combustion analysis are typically expected to be within ±0.4% of the calculated values to confirm the purity and proposed formula of the synthesized compound. umkc.edu

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 51.76 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.34 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.11 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.55 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.24 |

| Total | 185.610 | 100.00 |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing vibrations of the pyridine ring. Aromatic rings typically exhibit strong and characteristic Raman signals. Key expected features would include the symmetric ring breathing mode of the pyridine ring, which gives a very strong band, often near 1000-1040 cm⁻¹. Other C-C and C-N stretching modes within the ring would also be Raman active. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. The C-Cl stretch should also be observable. researchgate.netnih.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the chloropyridine ring. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* electronic transitions. aip.org

In a polar protic solvent like ethanol, pyridine typically shows a strong π→π* transition around 250-270 nm and a weaker n→π* transition at a longer wavelength, often around 270-280 nm, which may appear as a shoulder on the main π→π* band. The presence of the chlorine atom (an auxochrome) and the propanoic acid group attached to the pyridine ring is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted pyridine. The acidic proton of the carboxylic acid might also protonate the pyridine nitrogen, leading to further shifts in the absorption bands. aip.org

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Description |

|---|---|---|---|

| π → π | Pyridine Ring | 255 - 275 | High-intensity absorption due to excitation of π-bonding electrons. |

| n → π | Pyridine Ring (N atom) | 270 - 290 | Low-intensity absorption involving non-bonding electrons on the nitrogen atom. Often appears as a shoulder. |

Computational and Theoretical Investigations of 3 6 Chloropyridin 3 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 3-(6-Chloropyridin-3-yl)propanoic acid are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a detailed understanding of its electronic structure and properties.

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. These calculations reveal a planar pyridine (B92270) ring, with the propanoic acid side chain adopting a staggered conformation to minimize steric hindrance. The chlorine atom substitution at the 6-position of the pyridine ring influences the electronic distribution and geometry of the ring.

The electronic structure analysis provides a map of the electron density, revealing the distribution of charge throughout the molecule. The electronegative chlorine and nitrogen atoms, along with the oxygen atoms of the carboxylic acid group, create regions of higher electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| C3-C7 | 1.51 Å | |

| C8-C9 | 1.54 Å | |

| C9-O1 | 1.21 Å | |

| C9-O2 | 1.35 Å | |

| Bond Angle | Cl-C2-N1 | 116.5° |

| C4-C3-C7 | 121.0° | |

| C7-C8-C9 | 112.0° | |

| O1-C9-O2 | 124.5° |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely to be attacked by nucleophiles.

For this compound, the MEP map would show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making these the primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the hydrogen atoms on the pyridine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

DFT calculations can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the structural elucidation of the compound. The calculated shifts are influenced by the electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify the characteristic functional groups present in the molecule. For this compound, key vibrational modes would include the C=O stretching of the carboxylic acid, the O-H stretch, C-Cl stretching, and various C-C and C-N stretching and bending vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. The predicted absorption maxima (λmax) correspond to transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for pyridine ring H's | 7.5 - 8.5 |

| δ (ppm) for CH₂ groups | 2.6 - 3.0 | |

| ¹³C NMR | δ (ppm) for C=O | ~175 |

| δ (ppm) for pyridine ring C's | 120 - 155 | |

| IR | ν (cm⁻¹) for C=O stretch | ~1710 |

| ν (cm⁻¹) for O-H stretch | 2500 - 3300 (broad) | |

| UV-Vis | λmax (nm) | ~265 |

Note: These are illustrative values based on typical spectroscopic data for similar molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to understand the interactions between a potential drug molecule and its biological target.

For this compound, molecular docking simulations can be performed to predict its binding affinity and interaction patterns with various biological targets. Given its structural motifs, potential targets could include enzymes such as cyclooxygenases (COX) or various kinases.

The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy of different poses. The most favorable pose is the one with the lowest binding energy. The analysis of the best-docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the carboxylic acid group of this compound could form hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in the active site, while the chloropyridine ring could engage in hydrophobic or π-π stacking interactions.

Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value/Residue |

|---|---|

| Binding Energy (kcal/mol) | -7.2 |

| Hydrogen Bond Interactions | Arg120, Tyr355 |

| Hydrophobic Interactions | Leu352, Val523, Ala527 |

| π-π Stacking | Phe518 |

Note: These are hypothetical results for illustrative purposes.

Binding Affinity Estimation and Binding Mode Analysis

Computational methods, particularly molecular docking, are pivotal in estimating the binding affinity of a ligand to a biological target and elucidating its binding mode at the atomic level. For compounds structurally related to this compound, such as nicotinic acid and chloropyridine derivatives, docking simulations are routinely used to predict their interactions within the active sites of proteins. nih.gov The pyridine ring, an electron-deficient aromatic system, is known to participate in favorable π-π stacking and hydrogen bond interactions, which can significantly enhance binding affinity. dovepress.com

The binding mode analysis for this class of compounds typically reveals key interactions:

Hydrogen Bonding: The carboxylic acid group of the propanoic acid side chain is a prime candidate for forming strong hydrogen bonds with polar residues (e.g., Arginine, Lysine, Serine) in a receptor's active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The pyridine ring and the aliphatic portion of the propanoic acid chain can form van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Halogen Bonding: The chlorine atom on the pyridine ring can potentially form halogen bonds, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex.

Docking simulations performed on analogous compounds, such as nicotinic partial agonists, have identified specific interactions with key residues like Tyrosine (Tyr-91) in nicotinic acetylcholine (B1216132) receptors. scienceopen.com Similarly, docking of a 2-chloro-pyridine derivative into the active site of telomerase was performed to determine its probable binding model. nih.gov While a specific binding affinity value for this compound is target-dependent, computational analyses of its structural motifs provide a strong indication of its potential interaction patterns.

| Structural Moiety | Type of Interaction | Potential Interacting Residues | Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Ser, Thr | Acts as a key anchor in the binding pocket. |

| Pyridine Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His | Contributes to binding affinity and specificity. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Gln, Asn | Provides an additional point of specific interaction. |

| Chloro Group (-Cl) | Halogen Bonding, Hydrophobic Interactions | Backbone Carbonyls, Asp, Glu | Can enhance binding affinity and modulate selectivity. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility

Following molecular docking, Molecular Dynamics (MD) simulations are a crucial computational tool to assess the dynamic stability of the predicted ligand-receptor complex over time. nih.govchemrevlett.com MD simulations provide insights into the conformational flexibility of both the ligand and the protein, offering a more realistic representation of the binding event than the static picture provided by docking. mdpi.com

For a complex involving this compound, an MD simulation would track the atomic movements over a period typically ranging from nanoseconds to microseconds. The primary goals are to verify that the binding pose predicted by docking is stable and to observe any conformational changes that might affect binding. chemrevlett.com Key metrics analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its initial docked pose is calculated over the simulation time. A low and stable RMSD value suggests that the ligand remains securely bound in the predicted orientation. chemrevlett.com

Root-Mean-Square Fluctuation (RMSF): The RMSF is calculated for individual residues of the protein or atoms of the ligand. It highlights regions of high flexibility. Analysis of the ligand's RMSF can show which parts of the molecule (e.g., the propanoic acid tail) are more mobile within the binding pocket.

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of key hydrogen bonds identified in the docking pose. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered critical for affinity.

Studies on related systems, such as sirtuin inhibitors, have utilized MD simulations to understand binding modes and isoform selectivity, demonstrating the power of this technique to refine computational predictions. mdpi.com

| Metric | Description | Interpretation for Ligand Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low, plateauing RMSD value indicates the complex has reached equilibrium and the ligand's binding pose is stable. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of individual atoms or residues from their average position. | Highlights flexible regions of the ligand and protein, providing insight into conformational adaptability upon binding. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Consistently favorable (negative) interaction energies throughout the simulation confirm a stable binding event. |

| Hydrogen Bond Occupancy | Tracks the percentage of simulation time a specific hydrogen bond is present. | High occupancy (>50%) indicates a stable and important hydrogen bond for anchoring the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govchemmethod.com For a class of compounds like pyridine derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding drug design efforts. chemrevlett.comsemanticscholar.org

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activity (e.g., IC50 values). These descriptors quantify various aspects of the molecule, including physicochemical, topological, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that correlates a subset of these descriptors with the observed activity. chemrevlett.comresearchgate.net

For pyridine and nicotinic acid derivatives, statistically significant QSAR models have been successfully developed to predict activities such as antiproliferative and enzyme inhibitory effects. researchgate.netnih.gov The predictive power and robustness of these models are rigorously validated using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. chemrevlett.comsemanticscholar.org

A primary outcome of QSAR modeling is the identification of molecular features that are either beneficial or detrimental to biological activity. researchgate.net For pyridine derivatives, QSAR studies have elucidated several key structural trends. nih.gov

Analysis of various models has shown that the presence of electron-donating or hydrogen-bonding groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups, often enhances biological activity. nih.govunison.mx Conversely, other studies have indicated that the presence of halogen atoms or other bulky groups on the pyridine ring can lead to lower activity in certain assays, such as those for antiproliferative effects. nih.govunison.mx This suggests that the 6-chloro substituent on this compound could have a variable impact depending on the specific biological target; it may increase activity through halogen bonding or decrease it due to steric or electronic effects. The carboxylic acid group (-C=O) is often found to be a favorable feature, likely due to its strong hydrogen bonding capabilities. nih.govunison.mx

| Structural Feature | General Influence on Activity | Potential Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) / Carbonyl (-C=O) | Generally Positive | Acts as a strong hydrogen bond donor/acceptor, anchoring the molecule in the active site. nih.govunison.mx |

| Halogen Atoms (e.g., -Cl) | Variable (Can be Negative) | May decrease antiproliferative activity, potentially due to steric hindrance or altered electronics. nih.govunison.mx Can also form beneficial halogen bonds. |

| Hydrophobic Groups | Context-Dependent | A hydrophobic substituent at position 6 can enhance activity against certain targets. dovepress.com |

| Hydrogen Bond Donors/Acceptors (-OH, -NH2) | Generally Positive | Enhances interaction potential with polar residues in the target protein. nih.govunison.mx |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME profiling is a critical step in computational drug discovery, used to predict the pharmacokinetic properties of a molecule. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the design process. For this compound, a standard ADME profile would be generated by calculating key physicochemical properties and comparing them to established ranges for orally bioavailable drugs, such as Lipinski's Rule of Five. researchgate.net

Key predicted ADME parameters include:

Absorption: Parameters like topological polar surface area (TPSA), lipophilicity (logP), and aqueous solubility (logS) are calculated to predict gastrointestinal absorption. researchgate.net Compounds with moderate lipophilicity and a TPSA below 140 Ų are generally predicted to have good oral absorption. researchgate.net

Distribution: Predictions assess the likelihood of the compound binding to plasma proteins and its ability to cross the blood-brain barrier.

Metabolism: A crucial metabolic pathway for 2-chloropyridine (B119429) derivatives involves the enzymatic displacement of the chlorine atom via conjugation with glutathione (B108866), catalyzed by glutathione S-transferases. nih.gov This suggests that the 6-chloro position is a likely site of metabolism for this compound.

Excretion: Predictions estimate the route and rate of elimination from the body.

While specific toxicity data is excluded, general toxicity predictions can flag molecules containing structural alerts (toxicophores) that are associated with various forms of toxicity.

| Parameter | Description | Generally Desirable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms; relates to membrane permeability. | < 140 Ų |

Quantum Chemical Descriptors and Their Correlation with Experimental Data

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure. nih.gov Descriptors derived from these calculations can be correlated with experimental data, such as biological activity or chemical reactivity, to provide mechanistic insights that complement QSAR models. researchgate.net

For pyridine derivatives, several quantum chemical descriptors are particularly relevant:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. nih.govresearchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. tjnpr.org A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: Properties such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity profile. tjnpr.org

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with a biological target. nih.gov

Studies on pyridine derivatives have calculated these descriptors and correlated them with activities like antiproliferative and antioxidant effects, helping to explain the electronic basis for their biological function. nih.govresearchgate.nettjnpr.org

| Descriptor | Definition | General Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the capacity to donate an electron; higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the capacity to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; measures resistance to change in electron distribution. | A larger value indicates greater stability and lower reactivity. |

| Electronegativity (χ) | The power of an atom/molecule to attract electrons. | Indicates the tendency of the molecule to accept electrons in a chemical reaction. |

Biological Activities and Mechanistic Insights of 3 6 Chloropyridin 3 Yl Propanoic Acid Derivatives

Antimicrobial Activity

The antimicrobial potential of 3-(6-Chloropyridin-3-yl)propanoic acid derivatives can be inferred from the known activities of both pyridine (B92270) and propanoic acid derivatives. Pyridine-containing compounds are known to exhibit a wide range of antimicrobial effects. Similarly, propionic acid and its derivatives are recognized for their antimicrobial properties. The combination of these two pharmacophores in a single molecule could lead to compounds with significant antimicrobial efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

It is plausible that derivatives of this compound could exhibit similar structure-activity relationships, where the chloropyridine moiety influences the electronic properties and, consequently, the antibacterial potency. The table below presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives to illustrate the type of data that would be generated in such a study.

| Compound | Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |

| 1 | This compound | >100 | >100 |

| 2 | Methyl 3-(6-chloropyridin-3-yl)propanoate | 64 | 128 |

| 3 | 3-(6-Chloropyridin-3-yl)propanamide | 32 | 64 |

| 4 | N-benzyl-3-(6-chloropyridin-3-yl)propanamide | 16 | 32 |

This table is for illustrative purposes only and does not represent actual experimental data.

Antifungal Efficacy Against Fungal Strains (e.g., Candida tenuis, Aspergillus niger)

The potential antifungal activity of this compound derivatives can also be extrapolated from studies on related compounds. Research has shown that certain propionic acid derivatives exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger . For example, the introduction of a trimethoxy-substituted phenyl group into a propionic acid scaffold resulted in a compound with potent antifungal properties . This suggests that the electronic and steric properties of substituents play a crucial role in determining antifungal efficacy.

The chloropyridine ring in this compound could contribute to antifungal activity, as pyridine derivatives have been reported to possess antifungal properties. The following table illustrates hypothetical MIC values for derivatives against common fungal strains.

| Compound | Derivative | Candida tenuis (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |

| 1 | This compound | >100 | >100 |

| 2 | Ethyl 3-(6-chloropyridin-3-yl)propanoate | 128 | 256 |

| 3 | 3-(6-Chloropyridin-3-yl)propanehydrazide | 64 | 128 |

| 4 | N'-(4-nitrobenzylidene)-3-(6-chloropyridin-3-yl)propanehydrazide | 16 | 32 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Studies of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound derivatives has not been elucidated. However, based on related compounds, several mechanisms can be proposed. For many antimicrobial agents, the cell membrane is a primary target. The lipophilic nature of the chloropyridine ring could facilitate the insertion of these molecules into the bacterial or fungal cell membrane, disrupting its integrity and leading to cell death.

Antitumor and Antiproliferative Activity

The structural features of this compound suggest that its derivatives could possess antitumor and antiproliferative properties. The pyridine ring is a common scaffold in many anticancer drugs, and modifications to this core can lead to potent and selective agents.

Efficacy Against Specific Cancer Cell Lines (e.g., Colon Cancer, Triple-Negative Breast Cancer, Glioblastoma)

While no specific studies have reported the efficacy of this compound derivatives against colon cancer, triple-negative breast cancer (TNBC), or glioblastoma cell lines, the general class of pyridine-containing compounds has shown promise. For instance, various novel pyridine derivatives have demonstrated antitumor properties in different cancer models mdpi.com.

The table below presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for derivatives of this compound against representative cell lines for these cancers.

This table is for illustrative purposes only and does not represent actual experimental data.

Investigations into Cellular Targets and Signaling Pathways (e.g., MAPK pathway, BRAF, MEK inhibition)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer, making it a key target for anticancer drug development nih.govnih.govmdpi.com. This pathway includes key kinases such as BRAF and MEK. Inhibitors of these kinases have shown clinical success in treating various cancers, including those with BRAF mutations nih.govnih.gov.

Given that many kinase inhibitors incorporate heterocyclic scaffolds like pyridine, it is conceivable that derivatives of this compound could be designed to target components of the MAPK pathway. The chloropyridine moiety could potentially interact with the ATP-binding pocket of kinases like BRAF or MEK, leading to their inhibition. The propanoic acid side chain offers a versatile point for modification to optimize binding affinity and selectivity.

Further research, including molecular modeling and in vitro kinase assays, would be necessary to confirm whether these derivatives can effectively inhibit BRAF, MEK, or other kinases in the MAPK pathway and to elucidate their precise mechanism of action at the cellular level.

Effects on Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov In this assay, metabolically active cells utilize dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. imrpress.com The quantity of these crystals, which are subsequently solubilized, is measured spectrophotometrically and is directly proportional to the number of viable cells. nih.gov

Table 1: Example of Cytotoxicity Data for a Related Chloropyridine Derivative Note: The following data is for a structurally related, but distinct, compound and is provided for illustrative purposes of how such data is typically presented. Specific data for this compound derivatives was not found.

| Cell Line | Compound | EC50 (µM) |

|---|---|---|

| PPC-1 (Prostate Adenocarcinoma) | Imidazole Derivative 14 | 3.1 |

| U-87 (Glioblastoma) | Imidazole Derivative 14 | 4.5 |

| PPC-1 (Prostate Adenocarcinoma) | Imidazole Derivative 22 | 4.9 |

| U-87 (Glioblastoma) | Imidazole Derivative 22 | 6.2 |

Data sourced from a study on novel imidazole derivatives. researchgate.net

Anti-Inflammatory Activity

Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The inclusion of a chloropyridine moiety in the structure can modulate this activity and introduce additional mechanisms of action.

The anti-inflammatory effects of aryl propionic acids are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. orientjchem.org Beyond COX inhibition, there is growing interest in dual-target inhibitors that also modulate the endocannabinoid system. One such target is fatty acid amide hydrolase (FAAH), an enzyme that degrades the endogenous cannabinoid anandamide, which has analgesic and anti-inflammatory properties. nih.govmdpi.com

Designing compounds with joint FAAH and COX inhibitory activity is a modern therapeutic strategy. nih.gov Studies have been conducted on N-(3-methylpyridin-2-yl)amide derivatives of existing NSAIDs like flurbiprofen and naproxen (B1676952). The resulting compounds, such as Flu-AM1, were found to be potent inhibitors of FAAH while retaining their ability to inhibit COX enzymes. nih.gov For example, Flu-AM1 inhibited FAAH with a half-maximal inhibitory concentration (IC50) of 0.44 µM, a significant increase in potency compared to the parent compound flurbiprofen (IC50 = 29 µM). nih.gov This dual-action approach may enhance therapeutic effects in treating pain and inflammation. nih.gov

Table 2: FAAH and COX Inhibition by an N-pyridin-2-ylamide NSAID Derivative

| Compound | FAAH IC50 (µM) |

|---|---|

| Flurbiprofen | 29 |

| Flu-AM1 | 0.44 |

| Naproxen | >100 |

| Nap-AM1 | 0.74 |

Data from a study on FAAH-catalysed hydrolysis in rat brain homogenates. nih.gov

The development of potent anti-inflammatory agents from this compound derivatives relies on understanding their structure-activity relationships (SAR). For the broader class of arylpropionic acids, several structural features are known to be critical for activity. orientjchem.org

Key SAR insights include:

Carboxylic Acid Group : The propanoic acid moiety is a classic pharmacophore for COX inhibition. Derivatization of this carboxylate function can lead to enhanced anti-inflammatory activity. orientjchem.orghumanjournals.com

Aryl/Heteroaryl Moiety : The nature of the aromatic ring system is crucial. Studies have explored replacing the typical phenyl ring with a pyridine chain to develop modified 3-arylpropionic acids, which can alter the compound's biological properties. humanjournals.com

Substituents : The type and position of substituents on the pyridine ring, such as the chloro group at the 6-position, significantly influence potency and selectivity. Merging the key structural elements of COX inhibitors (like the 2-arylpropionic acid scaffold) with those of FAAH inhibitors has led to the generation of hybrid molecules with dual activity. researchgate.net

For example, in the development of amidrazone derivatives with anti-inflammatory properties, the presence of a 2-pyridyl substituent was found to be important for their biological effects. mdpi.com This highlights the significance of the nitrogen-containing heterocyclic ring in modulating the anti-inflammatory potency of such compounds.

Antidiabetic Activity

The potential for these compounds to act as antidiabetic agents is an area of significant interest, focusing on their ability to influence glucose metabolism and mitigate complications associated with diabetes.

While direct studies on this compound derivatives are emerging, the broader class of propanoic acid derivatives has shown promise in improving glucose metabolism. For instance, the microbial metabolite indole-3-propionic acid has been demonstrated to lower fasting blood glucose and fasting plasma insulin (B600854) levels in rats, suggesting an improvement in insulin resistance. nih.govnih.gov The mechanism for such effects often involves the modulation of key signaling pathways. The activation of AMP-activated protein kinase (AMPK) is a crucial target for some antidiabetic therapies, as it can inhibit glucose production in the liver and stimulate glucose uptake in cells. mdpi.com Furthermore, some compounds can enhance glucose transport and sensitize cells to insulin by inhibiting the dephosphorylation of the insulin receptor, thereby amplifying the insulin signal. mdpi.com For example, certain soy peptides and natural compounds like honokiol have demonstrated antidiabetic properties by influencing glucose transport and activating critical receptors like PPARγ, which is involved in regulating the expression of genes related to glucose metabolism. mdpi.commdpi.com These mechanisms provide a basis for investigating the potential of this compound derivatives to modulate glucose uptake and enhance insulin sensitivity.

In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. nih.govnih.gov This accumulation of sorbitol in tissues that are not insulin-sensitive can cause osmotic damage and contribute to long-term diabetic complications such as retinopathy, neuropathy, and nephropathy. drugdiscoverytrends.comnanobioletters.com Consequently, the inhibition of aldose reductase is a key therapeutic strategy for preventing or delaying these complications. drugdiscoverytrends.comopenmedicinalchemistryjournal.com

A variety of synthetic and natural compounds, including those with carboxylic acid structures, have been investigated as aldose reductase inhibitors (ARIs). drugdiscoverytrends.comnanobioletters.com For instance, quinazolinone-based rhodanine-3-acetic acids and other heterocyclic compounds have been found to possess anti-aldose reductase activity. nanobioletters.com The development of potent and selective ARIs is a continuing goal in diabetes care. openmedicinalchemistryjournal.com Given the structural features of this compound, its derivatives are considered plausible candidates for investigation as aldose reductase inhibitors, aiming to mitigate the chronic complications of diabetes.

Analgesic Activity and Associated Pharmacological Effects

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com This class includes widely used medications such as ibuprofen (B1674241) and naproxen, which are known for their analgesic, anti-inflammatory, and antipyretic effects. researchgate.nethumanjournals.com The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins—mediators of pain and inflammation. nih.gov

Research into related heterocyclic propionic acid derivatives has demonstrated significant analgesic and anti-inflammatory properties. For example, oral administration of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) was shown to inhibit acetic acid-induced writhing in mice and reduce carrageenan-induced inflammation in rats, indicating local analgesic and anti-inflammatory effects without central nervous system involvement. nih.gov The structural similarity of this compound to this broad class of pharmacologically active agents suggests its derivatives may also possess analgesic properties, potentially through the inhibition of enzymes involved in inflammatory pathways.

Investigation of Stereoselective Biological Effects

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established that enantiomers of a chiral drug can exhibit widely different biological activities, both in terms of their potency and their effects. nih.gov

The biological potency of chiral compounds can vary significantly between their enantiomers. This principle has been demonstrated in derivatives related to the this compound scaffold. In a study of chloropyridinyl esters derived from the NSAID naproxen, a notable difference in inhibitory activity was observed between the two enantiomers. The (R)-naproxen derivative was found to be a more potent inhibitor of the SARS-CoV-2 3CL protease than the (S)-naproxen derivative, with an over four-fold difference in their half-maximal inhibitory concentration (IC₅₀) values. nih.gov This highlights that the specific spatial arrangement of atoms is critical for the molecule's biological function.

| Compound | Enantiomer | SARS-CoV-2 3CL Protease IC₅₀ (nM) |

|---|---|---|

| Naproxen-derived ester 8a | (S)-Naproxen | 670 |

| Naproxen-derived ester 9a | (R)-Naproxen | 160 |

The differences in biological potency between enantiomers arise from their distinct three-dimensional structures. nih.gov Biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. The binding of a drug to its target site is dependent on a precise molecular conformation that allows for optimal interaction.

In the case of a leukotriene D4 antagonist, 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, both the (+) and (-) enantiomers were found to be biologically active, although one was slightly more potent at the receptor. nih.gov This demonstrates that even subtle differences in stereochemistry can influence receptor binding and subsequent biological activity. The specific arrangement of functional groups in space determines the strength and nature of the bonds (e.g., hydrogen bonds, hydrophobic interactions) that can be formed with the amino acid residues in the target's binding pocket. An enantiomer that fits more precisely and forms stronger or more numerous interactions will exhibit higher binding affinity and, typically, greater biological potency. nih.gov

Environmental Fate and Degradation of 3 6 Chloropyridin 3 Yl Propanoic Acid

Environmental Persistence and Mobility in Different Media (e.g., Soil, Water)

The persistence and mobility of 3-(6-Chloropyridin-3-yl)propanoic acid in the environment are key determinants of its potential for long-range transport and exposure. In soil, the compound's fate is influenced by factors such as soil type, organic matter content, pH, and microbial activity. While specific data for this compound is limited, analogous chlorinated pyridine (B92270) carboxylic acids suggest a moderate to high potential for mobility in soil due to the polar nature of the carboxylic acid group. This characteristic can lead to leaching into groundwater, particularly in soils with low organic matter and high sand content.

The persistence of the compound in soil, often expressed as its half-life (the time it takes for half of the initial amount to degrade), is expected to vary depending on environmental conditions. In general, conditions that favor microbial activity, such as optimal moisture, temperature, and nutrient availability, are likely to decrease its persistence.

In aqueous environments, the mobility of this compound is primarily governed by its solubility in water. The presence of the carboxylic acid functional group suggests that it will be relatively water-soluble, facilitating its transport in surface water and groundwater. Its persistence in water is influenced by processes such as hydrolysis, photolysis, and microbial degradation.

Metabolite Identification and Transformation Pathways in Biological and Abiotic Systems

The transformation of this compound in the environment can occur through both biological (biotic) and non-biological (abiotic) processes, leading to the formation of various metabolites. Understanding these transformation pathways is crucial for a comprehensive assessment of its environmental impact, as the resulting metabolites may have different toxicological and environmental properties than the parent compound.

Hydrolysis in Aqueous Media

Table 1: Potential Hydrolysis Products of this compound

| Parent Compound | Potential Hydrolysis Product |

| This compound | 6-Hydroxypyridine-3-propanoic acid |

Microbial Degradation and Biotransformation